Pyridinium, 1,1'-(1,3-propanediyl)bis-, dichloride
Description
Pyridinium, 1,1'-(1,3-propanediyl)bis-, dichloride (CAS: 14417-67-5) is a bis-quaternary ammonium compound characterized by two pyridinium rings linked via a three-carbon (1,3-propanediyl) chain, with chloride ions serving as counterions. Its molecular formula is $ \text{C}{13}\text{H}{16}\text{Cl}2\text{N}2 $, and it belongs to a class of compounds known for their structural rigidity, ionic nature, and diverse applications in medicinal chemistry, catalysis, and materials science .
The compound’s structure enables strong electrostatic interactions and solubility in polar solvents, making it valuable in antidote formulations (e.g., reactivating acetylcholinesterase inhibited by organophosphates) . Its synthetic versatility allows modifications to the linker chain length or substituents, which directly influence its reactivity and biological activity .
Properties
IUPAC Name |
1-(3-pyridin-1-ium-1-ylpropyl)pyridin-1-ium;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.2ClH/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15;;/h1-6,8-11H,7,12-13H2;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGQHTQBBHQBMJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CCC[N+]2=CC=CC=C2.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50615789 | |
| Record name | 1,1'-(Propane-1,3-diyl)di(pyridin-1-ium) dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28339-63-1 | |
| Record name | 1,1'-(Propane-1,3-diyl)di(pyridin-1-ium) dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1,1’-(1,3-propanediyl)bis-, dichloride typically involves the reaction of pyridine with 1,3-dibromopropane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the pyridine attacks the carbon atom of the 1,3-dibromopropane, resulting in the formation of the pyridinium salt. The reaction conditions usually involve heating the reactants in a suitable solvent such as acetonitrile or ethanol.
Industrial Production Methods
On an industrial scale, the production of Pyridinium, 1,1’-(1,3-propanediyl)bis-, dichloride can be achieved through a continuous flow process. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1,1’-(1,3-propanediyl)bis-, dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt into the corresponding pyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Pyridinium compounds are frequently utilized in the pharmaceutical industry due to their ability to interact with biological systems. The specific compound of interest has been studied for its potential as a drug delivery agent and as an antimicrobial agent.
- Drug Delivery Systems : The compound can form complexes with various drugs, enhancing their solubility and bioavailability. Studies have indicated that pyridinium derivatives can improve the pharmacokinetics of certain medications by facilitating their transport across biological membranes.
- Antimicrobial Activity : Research has shown that pyridinium compounds exhibit significant antimicrobial properties. They can disrupt bacterial membranes and inhibit growth, making them candidates for developing new antibacterial agents against resistant strains.
Material Science Applications
In material science, pyridinium compounds are explored for their role in synthesizing advanced materials, particularly in polymer chemistry.
- Polymerization Initiators : Pyridinium dichloride can act as an initiator in the polymerization of various monomers. Its ability to form stable radicals makes it a valuable component in the production of specialty polymers with tailored properties.
- Conductive Polymers : The incorporation of pyridinium moieties into polymer matrices can enhance electrical conductivity. This property is particularly beneficial for applications in organic electronics and sensors.
Environmental Chemistry Applications
The environmental implications of pyridinium compounds are also significant, particularly concerning their role in wastewater treatment and pollution control.
- Adsorbents for Heavy Metals : Pyridinium-based materials have been investigated for their capacity to adsorb heavy metals from contaminated water sources. Their functional groups facilitate binding with metal ions, thus aiding in purification processes.
- Bioremediation Agents : These compounds may also serve as bioremediation agents by enhancing microbial degradation of pollutants. Their ability to interact with microbial communities can improve the breakdown of hazardous substances in contaminated environments.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of pyridinium derivatives against a range of pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential use in treating infections caused by resistant bacteria .
Case Study 2: Polymer Synthesis
Research conducted at a leading polymer science laboratory demonstrated that pyridinium dichloride could effectively initiate the polymerization of acrylates under mild conditions. The resulting polymers exhibited enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .
Case Study 3: Environmental Remediation
A recent study focused on the use of pyridinium-based adsorbents for removing lead ions from wastewater. The results indicated a removal efficiency exceeding 90%, showcasing the compound's effectiveness as an environmental remediation agent .
Mechanism of Action
The mechanism of action of Pyridinium, 1,1’-(1,3-propanediyl)bis-, dichloride involves its interaction with various molecular targets and pathways. The positively charged nitrogen atom in the pyridinium ring allows the compound to interact with negatively charged biological molecules, such as DNA and proteins. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The compound’s ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of Pyridinium, 1,1'-(1,3-propanediyl)bis-, dichloride , highlighting key differences in chain length, functional groups, counterions, and applications:
Key Research Findings
Chain Length Effects :
- Compounds with longer alkyl chains (e.g., 1,10-decanediyl ) exhibit enhanced hydrophobicity, making them effective surfactants or antimicrobial agents . In contrast, the shorter 1,3-propanediyl chain in the target compound balances solubility and ionic interactions, favoring biomedical applications .
Functional Group Modifications :
- Replacing pyridinium with N-oxide groups (as in 1,3-Bis(4-pyridine 1-oxide)propane ) improves oxidative stability but reduces cationic charge density, limiting use in ionic applications .
- Piperidine analogs (e.g., 1,3-Bis(4-piperidyl)propane ) lack aromaticity, altering binding affinity to biological targets like acetylcholinesterase .
Counterion Influence :
- Chloride (Cl⁻) and bromide (Br⁻) counterions affect solubility and lattice energy. Bromide salts (e.g., trimedoxime dibromide) often show higher bioavailability in antidote formulations compared to chloride analogs .
Applications in Antidotes: The target compound’s dichloride derivative shares structural similarities with trimedoxime dibromide (CAS: 56-97-3), a well-known acetylcholinesterase reactivator. However, the chloride variant may exhibit faster renal clearance due to differences in ion hydration .
Biological Activity
Pyridinium, 1,1'-(1,3-propanediyl)bis-, dichloride is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
This structure features a pyridinium core linked by a propanediyl bridge and two chloride ions. Its unique configuration contributes to its reactivity and interaction with biological systems.
Research indicates that pyridinium derivatives often interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound can be summarized as follows:
- Enzyme Inhibition : Compounds of this class have shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation : They may act as modulators of receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Some studies suggest that pyridinium derivatives possess antimicrobial properties against various pathogens.
Biological Activity Data
A review of literature reveals several studies evaluating the biological activity of this compound. The following table summarizes key findings from selected studies:
Case Study 1: Antiviral Activity
In a study focused on anti-HIV compounds, Pyridinium derivatives were evaluated for their ability to modulate CD4 protein levels on human cells. The results indicated that the compound effectively reduced CD4 expression, suggesting its potential as an entry inhibitor for HIV .
Case Study 2: Anticancer Efficacy
Another investigation assessed the effects of this compound on breast cancer stem cells. The compound was found to significantly reduce cell viability in hypoxic conditions, highlighting its potential as a therapeutic agent against tumors characterized by low oxygen levels .
Research Findings
Recent research has focused on the synthesis and evaluation of various pyridinium compounds for their biological activities. Notably:
- Synthesis Techniques : Innovative synthetic routes have been developed to enhance yields and purities of pyridinium derivatives.
- Biological Evaluation : Comprehensive assays have been conducted to determine cytotoxicity profiles and mechanism-based actions.
Q & A
Q. What synthetic methodologies are commonly employed to prepare Pyridinium, 1,1'-(1,3-propanediyl)bis-, dichloride?
The synthesis typically involves quaternization of pyridine derivatives using a 1,3-propanediyl linker. For example, a two-step process may include:
- Step 1 : Reacting 4-formylpyridine with 1,3-dibromopropane in a polar aprotic solvent (e.g., DMF) under reflux to form the bis-pyridinium intermediate.
- Step 2 : Oxime formation via reaction with hydroxylamine hydrochloride, followed by chloride exchange. Key parameters include stoichiometric control of the linker and pyridine derivatives, reaction temperature (80–120°C), and purification via recrystallization from ethanol/water mixtures .
Q. How can researchers confirm the structural integrity of this compound?
Structural characterization requires a combination of:
- Nuclear Magnetic Resonance (NMR) : H NMR to confirm proton environments (e.g., pyridinium protons at δ 8.5–9.5 ppm, methylene linker protons at δ 4.0–5.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M-Cl] for the cationic moiety) .
- Elemental Analysis : To validate purity (>95%) and stoichiometry .
Q. What solvents are optimal for dissolving this compound in experimental settings?
The compound is highly polar due to its quaternary ammonium and chloride counterions. Suitable solvents include:
- Polar protic solvents : Water, methanol, or ethanol for biological assays.
- Polar aprotic solvents : DMF or DMSO for synthetic modifications. Avoid non-polar solvents (e.g., hexane) due to poor solubility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic optimization involves:
- Solvent Screening : DMF or acetonitrile for enhanced reaction rates.
- Temperature Gradients : Elevated temperatures (100–120°C) to accelerate quaternization but avoid decomposition.
- Catalysis : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity. Post-synthesis, column chromatography (silica gel, eluent: methanol/chloroform) removes unreacted precursors .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC values or toxicity profiles may arise from:
- Cell Line Variability : Test across multiple cancer/normal cell lines (e.g., HeLa vs. 3T3-L1) to assess selectivity .
- Compound Stability : Monitor degradation under assay conditions (pH, temperature) via HPLC .
- Mechanistic Studies : Use caspase activation assays and Western blotting (e.g., Bcl-2 downregulation) to confirm apoptosis pathways .
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
Conduct accelerated stability studies:
- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1–3 months; analyze via TLC or HPLC for degradation products.
- Light Sensitivity : Protect from UV exposure using amber vials.
- Hygroscopicity : Use desiccants to prevent chloride ion exchange in humid environments .
Q. What safety protocols are critical for handling this compound in the lab?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.
- Waste Disposal : Neutralize with dilute sodium bicarbonate before disposal in halogenated waste containers .
Methodological Challenges and Solutions
Q. Why might NMR spectra show unexpected peaks, and how can this be addressed?
Impurities may arise from:
- Incomplete Quaternization : Confirm reaction completion via TLC (silica gel, methanol:chloroform 1:9).
- Solvent Artifacts : Use deuterated solvents (e.g., DO or DMSO-d) and pre-dry samples to eliminate residual proton signals .
Q. How can researchers differentiate between monomeric and dimeric byproducts?
- Mass Spectrometry : Identify dimer-specific ions (e.g., m/z corresponding to [M-2Cl]).
- Chromatography : Use size-exclusion chromatography (SEC) to separate species by molecular weight .
Emerging Research Directions
Q. What novel applications are being explored for this compound beyond traditional uses?
Recent studies highlight:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
